Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a thiophene ring, an imidazolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with imidazolidine intermediates, followed by esterification with benzoic acid derivatives. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like methanol or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, make it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiophene and imidazolidine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit kinases or other enzymes involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used to treat glaucoma.
Uniqueness
Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of a thiophene ring, an imidazolidine ring, and a benzoate ester. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H25N3O6S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O6S/c1-3-35-25(32)17-6-4-7-18(14-17)27-23(30)15-22-24(31)29(19-9-11-20(34-2)12-10-19)26(33)28(22)16-21-8-5-13-36-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
HTOXXVJZJHCNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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